1-Methyl-3-(piperidin-4-yl)imidazolidin-2-one
Overview
Description
1-Methyl-3-(piperidin-4-yl)imidazolidin-2-one is a chemical compound with the CAS Number: 52211-04-8 . It has a molecular weight of 183.25 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC Name of the compound is 1-methyl-3-(4-piperidinyl)-2-imidazolidinone . The InChI Code is 1S/C9H17N3O/c1-11-6-7-12(9(11)13)8-2-4-10-5-3-8/h8,10H,2-7H2,1H3 .Physical and Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 183.25 .Scientific Research Applications
Synthesis and Chemical Properties
- Development of Syntheses for CGRP Receptor Antagonists : 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one, a related structure, has been identified as a privileged substructure in CGRP receptor antagonists. Research has developed two efficient syntheses for this substructure, demonstrating its significance in medicinal chemistry (Leahy et al., 2012).
Pharmacological Applications
- Antimicrobial and Antituberculosis Activity : A series of amine derivatives of 5-aromatic imidazolidine-4-ones showed potential as chemosensitizers against methicillin-resistant Staphylococcus aureus (MRSA), indicating their therapeutic potential in overcoming antibiotic resistance (Matys et al., 2015).
- Anti-Alzheimer's Agents : N-Benzylated derivatives of pyrrolidin-2-one / imidazolidin-2-one were evaluated for their anti-Alzheimer's activity, highlighting the role of structural analogs in the development of neurological disorder treatments (Gupta et al., 2020).
Molecular Mechanism Exploration
- Selective Serotonin 5-HT2 Antagonists : Research into substituted 3-(4-fluorophenyl)-1H-indoles, which are structurally related to imidazolidin-2-ones, has contributed to understanding the molecular mechanisms of serotonin 5-HT2 antagonists. These studies help elucidate the role of such compounds in modulating serotonin pathways (Andersen et al., 1992).
Catalytic and Chemical Reactions
- Hydroamination Catalysis : Studies on the catalysis of hydroamination reactions by gold(I) complexes using imidazolidin-2-ones highlight the chemical versatility and potential application of these compounds in synthetic organic chemistry (Zhang et al., 2009).
Mechanism of Action
Target of Action
The primary target of 1-Methyl-3-(piperidin-4-yl)imidazolidin-2-one is the NLRP3 inflammasome . The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the immune response, particularly in the process of inflammation.
Mode of Action
This compound interacts with the NLRP3 inflammasome, inhibiting its activation . This interaction prevents the downstream effects of NLRP3 activation, including the release of the pro-inflammatory cytokine IL-1β .
Biochemical Pathways
The compound affects the NLRP3 inflammasome pathway . When the NLRP3 inflammasome is activated, it leads to a form of cell death known as pyroptosis and the release of IL-1β. By inhibiting the activation of the NLRP3 inflammasome, this compound prevents these downstream effects, reducing inflammation .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of NLRP3-dependent pyroptosis and the reduction of IL-1β release . These effects can lead to a decrease in inflammation, which may be beneficial in the treatment of various inflammatory diseases.
Biochemical Analysis
Biochemical Properties
1-Methyl-3-(piperidin-4-yl)imidazolidin-2-one exhibits a wide variety of interesting biochemical and pharmacological properties It interacts with various enzymes, proteins, and other biomolecules, which contribute to its diverse biochemical roles
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . More detailed studies are needed to elucidate these mechanisms.
Properties
IUPAC Name |
1-methyl-3-piperidin-4-ylimidazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O/c1-11-6-7-12(9(11)13)8-2-4-10-5-3-8/h8,10H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFGEKHJKFNGNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C1=O)C2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50634394 | |
Record name | 1-Methyl-3-(piperidin-4-yl)imidazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50634394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52211-04-8 | |
Record name | 1-Methyl-3-(piperidin-4-yl)imidazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50634394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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